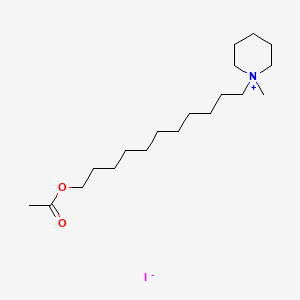
C19H38Ino2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H38Ino2 is a complex organic molecule It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C19H38Ino2 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common synthetic routes include:
Hydrothermal synthesis: This method involves reacting the starting materials in a high-pressure, high-temperature aqueous solution.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Precipitation method: This involves the formation of a solid from a solution by changing the solubility conditions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors and continuous processing techniques. The use of catalysts is common to enhance the reaction rates and yield. The process may include:
Catalytic hydrogenation: Using a catalyst to add hydrogen atoms to the compound.
Oxidation-reduction reactions: Controlling the oxidation state of the compound through various reagents.
Analyse Des Réactions Chimiques
Types of Reactions
C19H38Ino2: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms with varying properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
C19H38Ino2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of C19H38Ino2 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through binding to specific proteins or nucleic acids, altering their function and activity.
Comparaison Avec Des Composés Similaires
C19H38Ino2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Testosterone (C19H28O2): Known for its role as a hormone and its effects on the body.
Dehydroepiandrosterone (C19H28O2): Another steroid hormone with various biological functions.
The uniqueness of This compound lies in its specific structure and the resulting properties, which may differ significantly from these similar compounds in terms of reactivity, stability, and applications.
Propriétés
Formule moléculaire |
C19H38INO2 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
11-(1-methylpiperidin-1-ium-1-yl)undecyl acetate;iodide |
InChI |
InChI=1S/C19H38NO2.HI/c1-19(21)22-18-14-9-7-5-3-4-6-8-11-15-20(2)16-12-10-13-17-20;/h3-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RBZCQRDSYUHXLC-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OCCCCCCCCCCC[N+]1(CCCCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


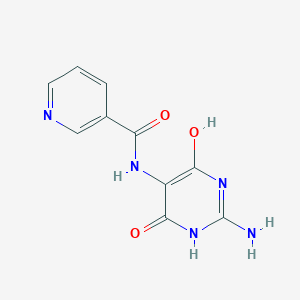
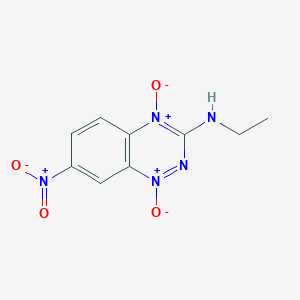
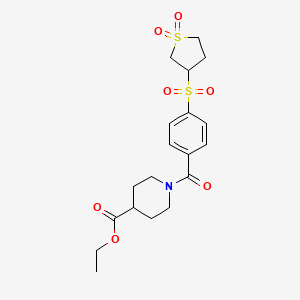
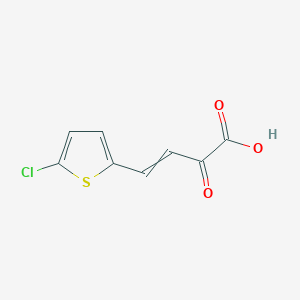
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
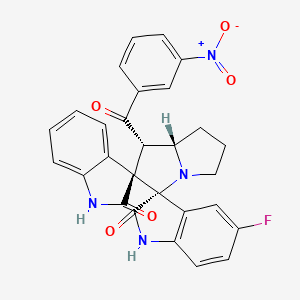
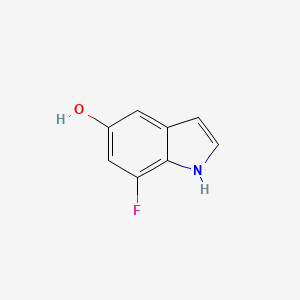
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
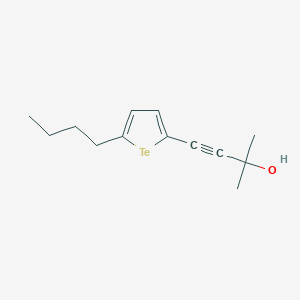
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
